molecular formula C13H16FN5 B2433603 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2034286-08-1

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2433603
CAS No.: 2034286-08-1
M. Wt: 261.304
InChI Key: AGJQQZZODRFQIP-UHFFFAOYSA-N
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Description

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic synthesis. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the fluoropyrimidine group. Key reagents and conditions often include:

    Pyrazole Formation: Starting from hydrazine and a 1,3-diketone under acidic conditions.

    Piperidine Introduction: Using piperidine and formaldehyde in a Mannich reaction.

    Fluoropyrimidine Attachment: Utilizing a nucleophilic substitution reaction with a fluorinated pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine
  • 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-bromopyrimidine
  • 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-iodopyrimidine

Uniqueness

The fluorine atom in 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its halogenated analogs.

Properties

IUPAC Name

5-fluoro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJQQZZODRFQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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